Methyl 2-[(2-carbamoylphenyl)amino]acetate
Description
Methyl 2-[(2-carbamoylphenyl)amino]acetate is an organic compound characterized by a carbamoylphenyl group linked via an aminoethylacetate backbone.
The compound’s applications are inferred from its structural analogs. Additionally, methyl esters like Methyl 2-phenylacetoacetate () are precursors in drug synthesis, highlighting the role of ester groups in optimizing pharmacokinetic properties.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(2-carbamoylanilino)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-12-8-5-3-2-4-7(8)10(11)14/h2-5,12H,6H2,1H3,(H2,11,14) |
InChI Key |
VHARWGSKEOAUKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-carbamoylphenyl)glycinate typically involves the reaction of methyl glycinate with 2-isocyanatobenzamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of Methyl (2-carbamoylphenyl)glycinate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-carbamoylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the carbamoyl group.
Scientific Research Applications
Methyl (2-carbamoylphenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for peptides and proteins, and is used in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl (2-carbamoylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the nature of the target. The compound may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
a) Benzisoselenazol-3(2H)-ones (Compounds 1, 6) vs. Non-Selenium Analogs (2–4, 7–8)
highlights the critical role of selenium in antiviral activity. Benzisoselenazol-3(2H)-ones (e.g., compound 1) demonstrated potent activity against HHV-1 and EMCV (MIC: 1–10 µg/mL), whereas sulfur-containing analogs (e.g., disulfides 7a–g) were inactive. The carbamoylphenyl group in these compounds likely contributes to target binding, but selenium’s redox activity is indispensable for antiviral effects .
b) N-(2-Carbamoylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzamide (B1)
This benzamide derivative () shares the 2-carbamoylphenyl group but replaces the ester with an amide linkage.
Ester Variants and Functional Group Impact
a) Ethyl 2-[(2-carbamoylphenyl)amino]acetate
The ethyl ester analog () differs in alkyl chain length, which may alter solubility and bioavailability. Methyl esters generally exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance, affecting in vivo stability .
b) Methyl 2-phenylacetoacetate
This compound () lacks the carbamoylphenyl group but shares the methyl ester functionality. It serves as a precursor in amphetamine synthesis, illustrating how ester groups facilitate intermediate reactivity in organic synthesis. The absence of the carbamoylphenyl moiety limits its pharmacological utility compared to the target compound .
a) Antiviral Activity of Selenium vs. Sulfur Analogs
Benzisoselenazol-3(2H)-ones (compound 1) showed MIC values of 1–10 µg/mL against HHV-1 and EMCV, while sulfur analogs (e.g., disulfides 7a–g) were inactive. This underscores the necessity of selenium for antiviral efficacy, likely through Se-N bond cleavage and ROS generation .
b) Cytotoxicity Profile
Compounds with carbamoylphenyl groups (e.g., bis(2-carbamoylphenyl)diselenides 6e) exhibited TCCD50 values >100 µg/mL in A549 cells, indicating low cytotoxicity. This suggests that the carbamoylphenyl moiety may mitigate cellular toxicity while maintaining activity .
Physicochemical Properties
Table 1: Key Properties of Methyl 2-[(2-Carbamoylphenyl)amino]acetate and Analogs
*Estimated based on analog data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
